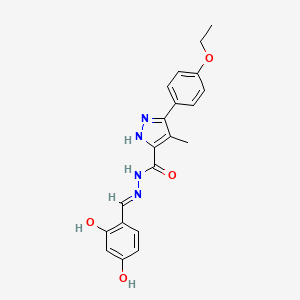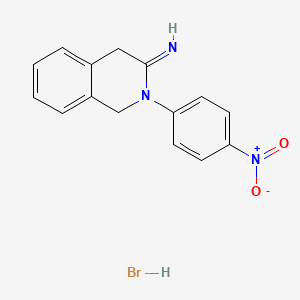
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as WIN 62,577, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent dopamine D1 receptor agonist that has been found to exhibit promising results in the treatment of various neurological disorders.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the activation of dopamine D1 receptors in the brain. This compound acts as an agonist of dopamine D1 receptors, which results in the stimulation of dopamine release in the brain. Dopamine is a neurotransmitter that is essential for the regulation of various physiological and neurological functions, including movement, mood, and motivation. The activation of dopamine D1 receptors by 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are primarily related to its activation of dopamine D1 receptors in the brain. This compound has been found to stimulate dopamine release in the brain, which can improve the symptoms of various neurological disorders. Additionally, 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has also been found to exhibit potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in lab experiments include its relatively simple synthesis method and its potent dopamine D1 receptor agonist properties. This compound has been extensively studied for its potential applications in various fields, including neuroscience and cancer research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
将来の方向性
There are several future directions for the study of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. One potential direction is the further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies. Finally, there is a potential for the development of new derivatives of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide that exhibit improved pharmacological properties.
合成法
The synthesis of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrobromic acid to obtain the final compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to exhibit promising results in the treatment of Parkinson's disease. Studies have shown that 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can stimulate dopamine release in the brain, which is essential for the treatment of Parkinson's disease. Additionally, this compound has also been found to exhibit potential applications in the treatment of schizophrenia and other neurological disorders.
特性
IUPAC Name |
2-(4-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-9-11-3-1-2-4-12(11)10-17(15)13-5-7-14(8-6-13)18(19)20;/h1-8,16H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIGTYJGGBQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
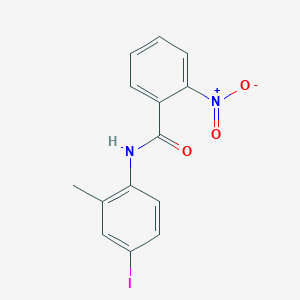
![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
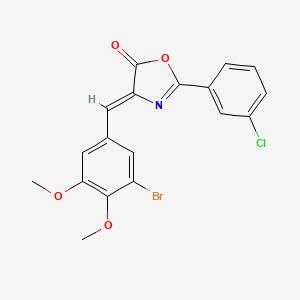
![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
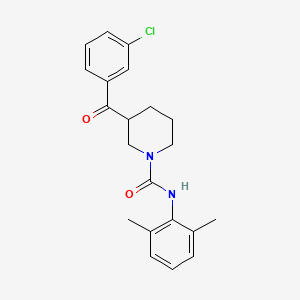
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
